5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
CAS No.: 1269152-36-4
Cat. No.: VC3375612
Molecular Formula: C10H19ClN4S
Molecular Weight: 262.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269152-36-4 |
|---|---|
| Molecular Formula | C10H19ClN4S |
| Molecular Weight | 262.8 g/mol |
| IUPAC Name | 3-piperidin-3-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride |
| Standard InChI | InChI=1S/C10H18N4S.ClH/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3,(H,13,15);1H |
| Standard InChI Key | ZGZIMODOOCNOFT-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=NNC1=S)C2CCCNC2.Cl |
| Canonical SMILES | CC(C)N1C(=NNC1=S)C2CCCNC2.Cl |
Introduction
Chemical Properties and Structural Characteristics
Basic Identification and Properties
5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a hydrochloride salt with considerable research potential. It is identified by CAS registry number 1269152-36-4 and carries the molecular formula C₁₀H₁₉ClN₄S . The compound has a calculated molecular weight of 262.80 g/mol, placing it in the range of low molecular weight compounds suitable for various pharmaceutical applications . As a research chemical, it is typically supplied with a minimum purity standard of ≥95%, ensuring reliability in experimental contexts .
Structural Features and Functional Groups
The compound features several key structural elements that contribute to its chemical properties and potential applications:
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A 1,2,4-triazole heterocyclic core with a thiol (-SH) substituent at position 3
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A piperidinyl group attached at position 5 of the triazole ring
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An isopropyl (propan-2-yl) group at position 4 of the triazole ring
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A hydrochloride salt formation that enhances water solubility
The 1,2,4-triazole nucleus represents a fundamental heterocyclic system with established biological importance. Similar triazole-thiol structures have demonstrated diverse pharmacological potential, including antiviral, antimicrobial, and anti-inflammatory properties, though specific activities for this particular compound require further investigation.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Hydrochloride
| Supplier | Catalog Reference | Package Size | Price (2025) | Notes |
|---|---|---|---|---|
| CymitQuimica | 3D-UAC15236 | 250 mg | 480.00 € | Research grade |
| CymitQuimica | 3D-UAC15236 | 2500 mg | 1,717.00 € | Bulk discount available |
| Sigma-Aldrich/Enamine | ENA313838982 | Various sizes | Pricing upon request | Research grade |
The substantial price reduction for larger quantities (approximately 28% cost reduction per milligram when purchasing 2500 mg vs. 250 mg) suggests economies of scale in production and potential for expanded research applications .
Structural Relationship and Comparative Analysis
Triazole Family Relationship
The compound belongs to the broader class of 4H-1,2,4-triazole-3-thiol derivatives. This chemical scaffold has demonstrated significant versatility in medicinal chemistry. The 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride represents a specific structural variant within the 3-(4H-1,2,4-triazol-3-yl)piperidine family, which encompasses at least 26 analogues available as building blocks for further chemical synthesis and modification .
Structural Analogues
Several structural analogues provide valuable context for understanding the potential properties and applications of this compound:
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4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (CAS: 1158193-23-7): This compound differs by having a methyl group at position 4 instead of an isopropyl group, and the piperidine substituent is attached at position 4 rather than position 3 .
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4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol (CAS: 78027-00-6): Features a pyridinyl substituent and an amino group instead of the piperidinyl and isopropyl groups, potentially offering different pharmacological profiles .
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4-Allyl-5-pyridin-4-yl-4H- triazole-3-thiol (CAS: 90842-92-5): Contains an allyl group at position 4 and a pyridinyl group at position 5, introducing structural variations that may yield distinct chemical and biological properties .
Table 3: Comparison of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Hydrochloride with Structural Analogues
Synthesis and Characterization
Analytical Characterization
Standard analytical techniques for characterization of this compound would typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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High-Performance Liquid Chromatography (HPLC) for purity determination
Similar compounds have been characterized using these methods, as exemplified by the ESI-MS data available for related triazole derivatives showing characteristic molecular ion peaks .
Future Research Directions
Structural Optimization Opportunities
The compound presents several positions amenable to structural modification for optimization of biological activity:
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Substitution at various positions of the piperidine ring
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Modification of the isopropyl group to other alkyl or functional groups
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Derivatization of the thiol group to thioethers, disulfides, or other sulfur-containing functionalities
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Exploration of salt forms beyond the hydrochloride to modify solubility and bioavailability
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